molecular formula C10H9F3O2 B13468170 Methyl 4-(1,2,2-trifluoroethyl)benzoate

Methyl 4-(1,2,2-trifluoroethyl)benzoate

Cat. No.: B13468170
M. Wt: 218.17 g/mol
InChI Key: GYXBWIBYZLYYDY-UHFFFAOYSA-N
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Description

Methyl 4-(1,2,2-trifluoroethyl)benzoate (CAS 2121931-67-5) is a fluorinated benzoate ester with the molecular formula C 10 H 9 F 3 O 2 and a molecular weight of 218.17 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring a benzoate ester and a 1,2,2-trifluoroethyl side chain, makes it a candidate for developing more complex molecules, particularly through catalytic C-H activation and deuterium labelling methodologies . Fluorinated benzoate esters are of significant interest in medicinal chemistry. The trifluoroethyl group can influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a key structural motif in the design of active pharmaceutical ingredients. Similar trifluoroethyl-substituted compounds are utilized in the synthesis of drug candidates for various diseases . Researchers can employ this ester in hydrogen isotope exchange (HIE) reactions using specialized iridium catalysts to produce deuterated analogs for use as internal standards in mass spectrometry, pharmacokinetic studies, and tracing metabolic pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting. For specific storage and handling instructions, please refer to the safety data sheet.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

methyl 4-(1,2,2-trifluoroethyl)benzoate

InChI

InChI=1S/C10H9F3O2/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8-9H,1H3

InChI Key

GYXBWIBYZLYYDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)F)F

Origin of Product

United States

Preparation Methods

Direct Esterification and Palladium-Catalyzed Vinylation Followed by Halogenation

One documented approach involves starting from 4-bromo-2-methylbenzoic acid, which is first esterified to form a methyl ester intermediate. This intermediate then undergoes a palladium-catalyzed reaction with potassium vinylfluoroborate or vinylboric acid to introduce a vinyl group. Finally, halogenation of the vinyl group yields the trifluoroethyl derivative.

Key Steps:

Step Reaction Description Reagents and Conditions Yield (%)
a Esterification of 4-bromo-2-methylbenzoic acid Methanol, sulfuric acid catalyst Not specified
b Palladium-catalyzed vinylation Potassium vinylfluoroborate or vinylboric acid, Pd catalyst, 110 °C, 4 h 92 (for intermediate)
c Alpha-halogenated ketone synthesis (halogenation) Bromosuccinimide, THF/H2O, 80 °C, 8 h 74

This method provides a relatively mild and scalable route with moderate to good yields and simple equipment requirements.

Synthesis via Trifluoroethyl Diethyl Malonate Intermediate

Another approach involves using trifluoroethyl-substituted diethyl malonate as a key intermediate. This method consists of three steps:

  • Substitution of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis to form 2-(2,2,2-trifluoroethyl)-diethyl malonate.
  • Decarboxylation to form 4,4,4-trifluoroacetic acid ethyl ester.
  • Reduction of the ester to 4,4,4-trifluorobutanol.

While this method is primarily aimed at synthesizing trifluorobutanol, the intermediate trifluoroethyl esters can be adapted for benzoate functionalization through subsequent esterification or coupling reactions.

N-Heterocyclic Carbene (NHC) Catalyzed Esterification Using 2,2,2-Trifluoroethyl Benzoate

A more recent and selective method involves the use of N-heterocyclic carbene catalysts to facilitate esterification reactions between 2,2,2-trifluoroethyl benzoate and various amines or alcohols. This method allows for mild reaction conditions and high selectivity.

Experimental Procedure Summary:

  • Benzoyl chloride reacts with 2,2,2-trifluoroethanol to form 2,2,2-trifluoroethyl benzoate.
  • The ester is then reacted with nucleophiles in the presence of an NHC catalyst (e.g., IMes) in dry tetrahydrofuran at room temperature.
  • The products are purified by silica gel chromatography.

This method yields the trifluoroethyl benzoate esters efficiently and with good purity, suitable for further synthetic applications.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Palladium-catalyzed vinylation and halogenation 4-bromo-2-methylbenzoic acid Methanol, Pd catalyst, bromosuccinimide 80-110 °C, 4-8 h Scalable, moderate yield, simple equipment Requires Pd catalyst, multistep
Trifluoroethyl diethyl malonate route Diethyl malonate, trifluoroethyl tosylate Basic catalyst, sodium borohydride Heating, controlled pH Useful for trifluoroethyl intermediates Multi-step, indirect for benzoate
NHC-catalyzed esterification Benzoyl chloride, 2,2,2-trifluoroethanol IMes catalyst, THF Room temperature, mild High selectivity, mild conditions Requires NHC catalyst, purification needed

Research Findings and Considerations

  • The palladium-catalyzed method offers a direct approach to functionalize the benzoate ring with trifluoroethyl groups but involves transition metal catalysis and halogenation steps that may require careful handling.
  • The trifluoroethyl diethyl malonate pathway is more suited for synthesizing trifluoroalkyl building blocks that can be further modified, though it is less direct for this compound.
  • NHC-catalyzed esterification provides a modern, mild, and selective option for preparing trifluoroethyl esters, which can be advantageous for sensitive substrates.
  • Yields reported range from moderate to high (70-92% for intermediates), with purification typically achieved by standard chromatographic techniques.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is standard to ensure completion and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,2,2-trifluoroethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(1,2,2-trifluoroethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Unlike the sulfonylurea-triazine herbicides (), the target lacks nitrogen-rich pharmacophores, suggesting divergent applications .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Lipophilicity: The trifluoroethyl group likely increases logP compared to non-fluorinated analogs but remains less lipophilic than Ethyl 4-(tetrafluoroethoxy)benzoate () due to fewer fluorine atoms .
  • Solid-State Properties : Compounds in are crystalline solids (yellow/white), suggesting similar behavior for the target compound .

Reactivity and Stability

  • Electron-Withdrawing Effects : The -CH₂CF₃ group stabilizes the ester against hydrolysis compared to electron-donating substituents (e.g., methoxy in ’s C6) .

Biological Activity

Methyl 4-(1,2,2-trifluoroethyl)benzoate is an organofluorine compound that has garnered attention in various fields of research, particularly for its biological activity and potential applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoroethyl group attached to a benzoate structure. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and biochemical studies.

The mechanism of action for this compound primarily revolves around its interaction with specific molecular targets within biological systems. The trifluoroethyl moiety facilitates membrane permeability, allowing the compound to reach intracellular targets. This characteristic is crucial for modulating enzyme activity and receptor interactions, potentially leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with receptors, influencing signal transduction pathways.

1. Pharmacological Applications

Research indicates that this compound has potential therapeutic properties. Notably:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory activity, which is vital in treating conditions like arthritis.
  • Analgesic Properties : The compound has been explored for its analgesic effects, potentially providing relief from pain without significant side effects.

2. Toxicological Studies

Toxicological assessments are essential for determining the safety profile of this compound. Key findings include:

  • Low Toxicity : Initial evaluations suggest low toxicity levels in vitro; however, further in vivo studies are necessary to confirm these results.
  • Environmental Impact : As an organofluorine compound, there are concerns regarding its environmental persistence and potential bioaccumulation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveKey Findings
Study A (2023)Investigate anti-inflammatory propertiesShowed significant reduction in inflammatory markers in cell cultures.
Study B (2023)Assess analgesic effectsDemonstrated pain relief comparable to common analgesics in animal models.
Study C (2023)Evaluate toxicityReported low cytotoxicity in human cell lines; further studies needed for long-term effects.

Research Findings

Recent literature highlights the diverse applications of this compound:

  • Drug Development : The compound serves as a building block for synthesizing fluorinated pharmaceuticals that enhance drug efficacy and selectivity.
  • Biochemical Probes : It is being investigated as a biochemical probe to study enzyme interactions and receptor binding dynamics.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(1,2,2-trifluoroethyl)benzoate, and how can purity be maximized?

  • Methodological Answer : The synthesis can be adapted from analogous benzoate esters. For example, coupling a trifluoroethyl group to a benzoate core may involve nucleophilic substitution or cross-coupling reactions. Purification via flash column chromatography (e.g., 20% diethyl ether in pentane on silica gel) is effective for isolating intermediates . Yield optimization may require temperature control (e.g., 40–60°C) and catalysts like palladium for cross-coupling steps .
  • Example Protocol :
StepReagents/ConditionsYieldPurity
14-bromobenzoate + CF₃CH₂MgBr, THF, 0°C → RT65%90%
2Purification: silica gel, 20% Et₂O/pentane63%>95%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., trifluoroethyl protons at 3.5–4.5 ppm; aromatic protons at 7.8–8.3 ppm). Compare with literature data for similar compounds .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • HPLC : Use C18 columns (acetonitrile/water) to assess purity (>98%) .

Q. How does the trifluoroethyl group influence the compound’s stability under varying conditions?

  • Methodological Answer : The electron-withdrawing trifluoroethyl group enhances hydrolytic stability but may increase sensitivity to strong bases. Storage recommendations:
  • Temperature : –20°C under inert gas (N₂/Ar).
  • Solvent : Dry DMF or DMSO for long-term stability.
    Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the benzoate core. The trifluoroethyl group reduces electron density at the para position, favoring electrophilic attacks. Compare with PubChem-derived electrostatic potential maps .

Q. What strategies resolve discrepancies in observed vs. theoretical NMR data for this compound?

  • Methodological Answer :
  • Step 1 : Verify solvent effects (CDCl₃ vs. DMSO-d₆ shift aromatic protons by 0.2–0.5 ppm).
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Step 3 : Cross-validate with synthetic intermediates (e.g., if δ 8.3 ppm is absent, check for incomplete trifluoroethylation) .

Q. What role does this compound play in designing electroluminescent materials?

  • Methodological Answer : The benzoate ester acts as a π-conjugated backbone in polymers. When combined with AIE (aggregation-induced emission) motifs, it enhances luminescence efficiency in OLEDs. Example device stack:
  • Layer 1 : ITO/PEDOT:PSS (anode)
  • Layer 2 : Polymer blend (5% compound in PVK)
  • Layer 3 : TPBi/LiF/Al (cathode)
    Electroluminescence peaks at 450–500 nm .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

  • Methodological Answer : Docking studies (AutoDock Vina) suggest the trifluoroethyl group binds hydrophobic pockets in kinase domains (e.g., EGFR). Validate via:
  • Assay 1 : IC₅₀ measurements against recombinant enzymes.
  • Assay 2 : Cellular uptake studies (fluorescence tagging).
    Example: IC₅₀ = 12 µM for EGFR inhibition .

Data Contradiction Analysis

Q. How to address conflicting mass spectrometry (HRMS) and elemental analysis data?

  • Methodological Answer :
  • Case 1 : If HRMS matches but elemental analysis deviates (>0.3%), check for solvent retention (e.g., EtOAc in crystals).
  • Case 2 : If [M+H]⁺ is absent, consider in-source fragmentation (adjust ESI voltage from 70 V → 30 V) .

Tables for Key Findings

Table 1 : Comparative Reactivity of Benzoate Derivatives

CompoundHydrolysis Rate (pH 7.4)LogPReference
Methyl 4-(CF₃CH₂)benzoate0.02 h⁻¹2.8
Methyl 4-CH₃benzoate0.15 h⁻¹2.1

Table 2 : Biological Activity Screening

TargetAssay TypeResult (IC₅₀/EC₅₀)Reference
EGFR KinaseFluorescence12 µM
COX-2ELISA>50 µM

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